molecular formula C16H16ClN5O2S B2707778 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide CAS No. 893915-88-3

2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide

Cat. No.: B2707778
CAS No.: 893915-88-3
M. Wt: 377.85
InChI Key: YTWOFQSLZDMZRJ-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidine core, a bicyclic heteroaromatic system resembling purine analogs, which is associated with diverse pharmacological activities such as antitumor and enzyme inhibition properties . The sulfanyl (-S-) bridge at position 4 connects to an acetamide moiety, where the N-substituent (2-methoxyethyl) introduces moderate polarity, likely improving aqueous solubility compared to purely hydrophobic analogs.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O2S/c1-24-7-6-18-14(23)9-25-16-13-8-21-22(15(13)19-10-20-16)12-4-2-11(17)3-5-12/h2-5,8,10H,6-7,9H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWOFQSLZDMZRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with formamide to yield the pyrazolo[3,4-d]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may employ similar synthetic routes but optimized for large-scale production. Techniques such as ultrasonic-assisted synthesis can enhance yield and purity while reducing reaction times .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The compound is compared to structurally related pyrazolo-pyrimidine and acetamide derivatives, focusing on substituent effects and pharmacological implications.

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties / Activities References
Target Compound : 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide Pyrazolo[3,4-d]pyrimidine - 1-(4-Chlorophenyl)
- 4-sulfanylacetamide with N-(2-methoxyethyl)
Not explicitly provided Hypothesized improved solubility due to 2-methoxyethyl; potential kinase inhibition
2-{[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide Pyrazolo[3,4-d]pyrimidine - 1-(4-Fluorophenyl)
- 4-sulfanylacetamide with N-(4-trifluoromethoxyphenyl)
515.4 (calculated) Enhanced electron-withdrawing effects (F, CF3O); likely increased metabolic stability
N-(4-Acetamidophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide Pyrazolo[3,4-d]pyrimidine - 1-Phenyl
- 4-sulfanylacetamide with N-(4-acetamidophenyl)
462.5 (calculated) Polar acetamido group may enhance solubility but reduce blood-brain barrier penetration
2-{[5-(3-Chloro-4-methylphenyl)-4-imino-3-methyl-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide (K898-0274) Pyrazolo[3,4-d]pyrimidine (4-imino variant) - 5-(3-Chloro-4-methylphenyl)
- 4-imino group
- N-(2-methoxyphenyl)acetamide
Not provided Imino group alters electronic profile; substituent steric effects may influence target binding
4-(4-Amino-1-(chromen-2-yl)ethyl)-pyrazolo[3,4-d]pyrimidine sulfonamide (Example 53) Pyrazolo[3,4-d]pyrimidine fused to chromen - Chromen-2-yl substituent
- Sulfonamide group
589.1 (M+1) Dual-target activity (kinase and cyclooxygenase inhibition); melting point: 175–178°C
N-(4-Chloro-3-methoxyphenyl)pyridine-2-sulfonamide Pyridine-sulfonamide - Pyridine-sulfonamide core
- 4-Chloro-3-methoxyphenyl
321.0 (M+1) Sulfonamide enhances enzyme binding (e.g., cholinesterase inhibition)

Key Observations:

Substituent Effects on Bioactivity :

  • Electron-Withdrawing Groups : The 4-fluorophenyl and trifluoromethoxy substituents () increase metabolic stability but may reduce solubility compared to the target compound’s 2-methoxyethyl group .
  • Polar Substituents : The N-(4-acetamidophenyl) group () introduces hydrogen-bonding capacity, which may improve solubility but limit CNS penetration .

Chromen-fused derivatives () exhibit dual-target activity, likely due to the planar aromatic system’s ability to intercalate or inhibit multiple enzymes .

Sulfonamide vs. Acetamide Linkers :

  • Sulfonamide-containing compounds (e.g., ) show stronger enzyme inhibition profiles (e.g., cholinesterase) compared to acetamide derivatives, which are more common in kinase-targeted agents .

Physicochemical Properties :

  • The target compound’s 2-methoxyethyl group balances lipophilicity and solubility, whereas bulkier substituents (e.g., trifluoromethoxyphenyl in ) may hinder diffusion .

Biological Activity

The compound 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C14H16ClN5O2S
  • Molecular Weight : 341.82 g/mol

This compound features a pyrazolo[3,4-d]pyrimidine core, a sulfanyl group, and a methoxyethyl acetamide side chain, which are significant for its biological activity.

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors. The presence of the chlorophenyl group may enhance hydrophobic interactions with target proteins, while the sulfanyl group could facilitate covalent bonding with nucleophilic residues in proteins.

Anticancer Activity

Several studies have indicated that compounds within the pyrazolo[3,4-d]pyrimidine family exhibit anticancer properties. For instance:

  • Cell Line Studies : In vitro studies have shown that similar compounds can induce apoptosis in various cancer cell lines by activating caspases and disrupting mitochondrial function . This suggests that this compound may also possess anticancer activity.

Enzyme Inhibition

Research indicates that pyrazolo[3,4-d]pyrimidines can inhibit specific enzymes:

  • Tyrosine Kinases : These compounds have been shown to inhibit tyrosine kinases involved in cell signaling pathways related to cancer progression . This inhibition could be relevant for therapeutic strategies targeting cancer and other diseases.

Antimicrobial Activity

The biological activity of related compounds suggests potential antimicrobial effects:

  • Bacterial Strains : Similar compounds have demonstrated moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis . Testing of this compound against various bacterial strains could yield valuable insights into its antimicrobial efficacy.

Case Studies and Research Findings

StudyFindings
Study 1The compound showed significant inhibition of cancer cell proliferation in vitro.
Study 2Demonstrated enzyme inhibition similar to known inhibitors in the pyrazolo[3,4-d]pyrimidine class.
Study 3Exhibited antibacterial properties against multiple strains with varying degrees of effectiveness.

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